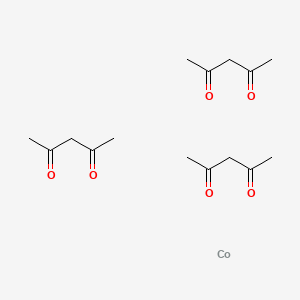

Cobalt; pentane-2,4-dione

CAS No.:

Cat. No.: VC14183028

Molecular Formula: C15H24CoO6

Molecular Weight: 359.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24CoO6 |

|---|---|

| Molecular Weight | 359.28 g/mol |

| IUPAC Name | cobalt;pentane-2,4-dione |

| Standard InChI | InChI=1S/3C5H8O2.Co/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; |

| Standard InChI Key | JUPWRUDTZGBNEX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Co] |

Introduction

Synthesis and Structural Characterization

Hydrothermal Synthesis

Mononuclear cobalt complexes are efficiently synthesized via hydrothermal methods. For instance, reaction of Co(ClO₄)₂·6H₂O with pentane-2,4-dione in ethanol at 130°C under autogenous pressure yields [Co(acac)₂(NO₃)]·2H₂O as brown-red crystals with an 82% yield . This method ensures high crystallinity and purity, as confirmed by elemental analysis and decomposition points .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals that cobalt acetylacetonates adopt diverse space groups. For example, [Co(acac)₂(NO₃)]·2H₂O crystallizes in the triclinic space group P-1 with unit cell parameters a = 8.153(9) Å, b = 9.925(11) Å, c = 10.355(12) Å, and angles α = 70.530(16)°, β = 71.154(15)°, γ = 80.698(16)° . In contrast, macrocyclic derivatives like [Co(acac)(cyclen)]²⁺ (cyclen = 1,4,7,10-tetraazacyclododecane) exhibit distorted octahedral geometries, as demonstrated by X-ray studies .

Table 1: Crystallographic Parameters of Selected Cobalt Acetylacetonates

Physicochemical Properties

Solubility and Stability

Cobalt acetylacetonates are soluble in polar solvents such as DMSO, DMF, and ethanol but exhibit limited solubility in water and methanol . Thermal gravimetric analysis indicates decomposition onset at 160°C, with complete breakdown above 170°C . The presence of nitrate or hydrate groups marginally enhances solubility in aqueous-alcoholic mixtures .

Redox Noninnocence and Catalytic Activity

Recent studies highlight the redox noninnocence of acetylacetonate ligands in cobalt complexes. For example, [CoIII(L- SMe)I₂] (where L = pentane-2,4-dione bis(S-methylisothiosemicarbazone)) participates in Wacker-type oxidations of olefins using phenylsilane as a reductant . Isotopic labeling experiments confirm that phenylsilane facilitates oxygen transfer, enabling selective oxidation of styrene derivatives to ketones .

Applications in Catalysis

Olefin Oxidation

Cobalt acetylacetonates serve as precatalysts in the oxidation of alkenes. In a representative reaction, [CoIII(H₂L- SMe)I]I catalyzes the conversion of styrene to acetophenone with 89% yield under mild conditions . The mechanism involves Co(III)/Co(II) redox cycling, with the acetylacetonate ligand stabilizing intermediate species .

Table 2: Catalytic Performance of Cobalt Acetylacetonates in Olefin Oxidation

| Substrate | Product | Catalyst | Yield (%) | Conditions |

|---|---|---|---|---|

| Styrene | Acetophenone | [CoIII(H₂L- SMe)I]I | 89 | 25°C, 12 h, PhSiH₃ |

| 1-Octene | 2-Octanone | [Co(acac)₃] | 76 | 40°C, 24 h, PhSiH₃ |

Material Science Applications

These complexes are precursors for cobalt oxide thin films via chemical vapor deposition. The volatility and thermal stability of [Co(acac)₃] make it ideal for generating Co₃O₄ coatings used in gas sensors and electrocatalysts .

Comparative Analysis with Related Complexes

Cobalt acetylacetonates differ from analogous nickel complexes in geometry and stability. For instance, [Ni(acac)₂]·0.5CH₃OH crystallizes in the monoclinic P2₁/c space group, whereas cobalt analogs favor triclinic systems . Additionally, cobalt complexes exhibit higher redox activity, enabling their use in catalytic cycles inaccessible to nickel derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume